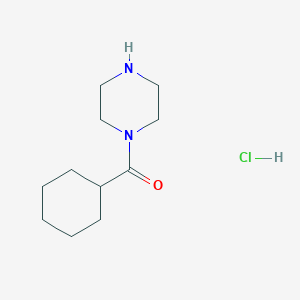

Cyclohexyl(piperazino)methanone hydrochloride

Description

Cyclohexyl(piperazino)methanone hydrochloride is a piperazine-derived compound characterized by a cyclohexyl group attached to a methanone core, which is further substituted with a piperazine ring. Its molecular formula is C₁₁H₂₁ClN₂O, and it is identified by CAS Number 27561-62-2 . This compound is primarily utilized in pharmaceutical research, particularly in the development of neuroprotective agents and cholinesterase inhibitors, as suggested by its structural analogs . Suppliers such as Combi-Blocks, Inc. provide it for laboratory use under strict safety protocols .

Properties

IUPAC Name |

cyclohexyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTBZOJNRCJVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cannabinoid Receptor Modulation

Cyclohexyl(piperazino)methanone hydrochloride has been identified as a selective inverse agonist of the cannabinoid receptor type 1 (CB1). Its binding affinity to CB1 is characterized by a Ki value of 220 nM, indicating its potential in developing antiobesity drugs with fewer psychiatric side effects compared to first-generation CB1 inverse agonists like rimonabant . The compound exhibits efficacy comparable to that of established antagonists, suggesting a promising avenue for obesity treatment without the central nervous system side effects typically associated with CB1 modulation.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of piperazine derivatives, including this compound, against various cancer cell lines. For instance, a derivative known as PCC (2,4-Dihydroxy-cyclohexyl-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone) demonstrated significant cytotoxicity against human liver cancer cells (SNU-475 and SNU-423) with IC50 values of approximately 7 μg/ml . The mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, marked by mitochondrial membrane potential collapse and caspase activation.

Data Tables

| Application | Mechanism | Target | IC50/ Ki Value |

|---|---|---|---|

| CB1 Inverse Agonist | Selective binding to CB1 | Cannabinoid receptors | Ki = 220 nM |

| Anticancer (PCC) | Induction of apoptosis (caspase activation) | Liver cancer cells | IC50 = 6.98 ± 0.11 μg/ml |

Case Study 1: Cannabinoid Receptor Inhibition

In a study evaluating the pharmacological properties of this compound, researchers found that it effectively antagonized basal G protein coupling activity at CB1 receptors. This was evidenced by increased cell surface localization upon treatment with the compound. The study suggests that this compound could lead to the development of novel therapeutic agents targeting obesity without significant central side effects .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of PCC on liver cancer cell lines. The study demonstrated that PCC treatment resulted in significant apoptosis induction through mitochondrial pathway activation. The findings indicated that PCC not only affected mitochondrial integrity but also modulated reactive oxygen species (ROS) production and lactate dehydrogenase release, underscoring its potential as an anticancer agent .

Mechanism of Action

The mechanism by which Cyclohexyl(piperazino)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Variations in substituents on the piperazine ring or methanone core significantly influence physicochemical properties and biological activity. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs

Physicochemical Properties

- Melting Points: Analogs like Cyclohexyl(phenyl)methanone oxime hydrochloride () exhibit higher melting points (157–159°C) due to hydrogen bonding from oxime and hydroxyl groups .

- NMR Profiles : Substituents such as nitro (δ 8.13 ppm in ) or furan (δ 6.82 ppm in ) produce distinct aromatic proton signals, aiding structural characterization .

Biological Activity

Cyclohexyl(piperazino)methanone hydrochloride, also known as LDK1229, is a compound that has garnered attention for its biological activity, particularly as an inverse agonist of the cannabinoid receptor type 1 (CB1). This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a cyclohexyl group. Its structure allows for interactions with various biological targets, particularly G-protein coupled receptors (GPCRs).

-

CB1 Receptor Interaction :

- LDK1229 binds selectively to the CB1 receptor with a Ki value of 220 nM, demonstrating its potential as an inverse agonist. This binding inhibits the receptor's constitutive activity, which is linked to various physiological processes including appetite regulation and pain sensation .

- The compound has been shown to reduce basal G protein coupling activity of CB1, indicating its role in modulating cannabinoid signaling pathways .

- Biological Implications :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity | Ki Value (nM) | Effect |

|---|---|---|---|

| CB1 Inverse Agonist | 220 | Inhibits basal G protein coupling | |

| Potential analgesic effects | - | Modulates pain pathways | |

| Appetite suppression | - | Reduces food intake |

Study 1: CB1 Receptor Modulation

In a study examining the effects of LDK1229 on CB1 receptor signaling, it was found that the compound effectively reduced the receptor's basal activity. This reduction was associated with decreased food intake in animal models, suggesting its potential use in anti-obesity therapies .

Study 2: Pain Management

Another investigation highlighted LDK1229's analgesic properties. The compound demonstrated efficacy in reducing pain responses in preclinical models, indicating that it may serve as a novel therapeutic agent for managing chronic pain conditions .

Chemical Reactions Analysis

Nucleophilic Substitution for Intermediate Formation

The compound’s precursor, 4-Boc-1-cyclohexylpiperazine, is synthesized via nucleophilic substitution:

Reaction Scheme:

-

Step 2 : Acidic workup with HCl in ethanol achieves near-quantitative conversion to the hydrochloride salt .

Functionalization via Coupling Reactions

The piperazine nitrogen participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives (yields: 60–85%) .

-

Buchwald–Hartwig Amination : Forms N-arylpiperazines with electron-deficient aryl halides (e.g., 4-chloronitrobenzene) in the presence of Xantphos/Pd₂(dba)₃ .

Solvent-Dependent Reactivity

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| 2-MeTHF/water | 6.1 | 4.2 |

| Toluene/water | 2.4 | 1.8 |

| CPME/water | 5.8 | 3.1 |

Polar aprotic solvents like 2-MeTHF enhance nucleophilicity of piperazine, accelerating carbonylative coupling .

Stability and Handling Considerations

Preparation Methods

Alkylation of 1-Boc-Piperazine with Cyclohexyl Halides

Reaction Mechanism and Procedure

The most widely documented method involves alkylation of 1-Boc-piperazine with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions. Key steps include:

- Alkylation : Refluxing cyclohexyl bromide (4.8 kg, 29.5 mol) with 1-Boc-piperazine (5 kg, 26.84 mol) and potassium carbonate (4.08 kg, 29.5 mol) in anhydrous acetonitrile (30 kg) at reflux for 2 hours.

- Deprotection : Treating the intermediate with concentrated HCl in ethanol (6.6 L HCl in 26 kg ethanol) under reflux for 4 hours.

- Salt Formation : Isopropanol-mediated crystallization yields the hydrochloride salt with 95% purity.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Intermediate 1) | 96.6% | |

| Final Product Purity | 98.5% (GC analysis) | |

| Reaction Temperature | Reflux (82°C for acetonitrile) |

Acylation of Piperazine with Cyclohexylcarbonyl Chloride

Direct Acylation Pathway

This method employs cyclohexylcarbonyl chloride and piperazine in anhydrous conditions:

- Acylation : Reacting cyclohexylcarbonyl chloride (1 equiv) with piperazine (1.2 equiv) in dichloromethane at 0–5°C.

- HCl Salt Formation : Adding gaseous HCl to the free base in ethyl acetate.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 80–85% | |

| Purity | >97% (HPLC) | |

| Reaction Time | 4–6 hours |

Reductive Amination Approaches

Cyclohexanone-Piperazine Condensation

A less common route involves reductive amination of cyclohexanone with piperazine derivatives:

- Imine Formation : Reacting cyclohexanone with piperazine in methanol under acidic conditions.

- Reduction : Using sodium cyanoborohydride (NaBH3CN) at pH 5–6.

- Hydrochloride Isolation : Acidifying with HCl in isopropanol.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Stereoselectivity | Racemic mixture |

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Alkylation (Boc route) | 95–96% | >98% | Industrial | $$ |

| Direct Acylation | 80–85% | 97% | Pilot-scale | $ |

| Reductive Amination | 65–70% | 90–95% | Lab-scale | $$ |

Industrial-Scale Purification Strategies

Crystallization Optimization

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate:

Enzymatic Approaches

Lipase-catalyzed acylation of piperazine in ionic liquids achieves 88% yield but remains at lab scale.

Q & A

Basic: What spectroscopic methods are recommended for structural validation of Cyclohexyl(piperazino)methanone hydrochloride, and how should data interpretation be approached?

Answer:

Structural validation requires a combination of and NMR spectroscopy to confirm the cyclohexyl and piperazinyl moieties. For example, -NMR can identify proton environments in the cyclohexyl ring (e.g., axial vs. equatorial protons at δ 1.2–2.0 ppm) and the piperazine nitrogen protons (δ 2.5–3.5 ppm). -NMR should confirm carbonyl carbon resonance (δ ~170–180 ppm). Mass spectrometry (ESI-MS) is critical for verifying molecular weight (e.g., expected [M+H] peak). Cross-referencing spectral data with synthesized analogs (e.g., benzhydryl piperazine derivatives) ensures accuracy .

Advanced: How can researchers design competitive binding assays to evaluate cannabinoid receptor affinity for Cyclohexyl(piperazino)methanone derivatives?

Answer:

Use radiolabeled ligands (e.g., -SR141716A for CB1 receptors) in membrane preparations from transfected cell lines (e.g., HEK293). Incubate test compounds at varying concentrations (1 nM–10 μM) with the radioligand. Measure displacement using scintillation counting and calculate IC values. Validate results with positive controls (e.g., rimonabant) and computational docking studies to map binding interactions to receptor active sites (e.g., TMH3/TMH6 domains). Structural analogs like LDK1229 demonstrate inverse agonism via similar methodologies .

Basic: What are the critical storage conditions and handling protocols for this compound to ensure stability?

Answer:

Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Handling requires PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with strong oxidizers or bases, as decomposition may release hydrogen chloride (HCl) gas . Stability studies under accelerated conditions (40°C/75% RH for 6 months) can empirically determine shelf-life.

Advanced: What computational modeling approaches predict metabolic pathways of this compound, and how can in vitro data validate these predictions?

Answer:

Use in silico tools like PISTACHIO or Reaxys databases to simulate phase I/II metabolism. Prioritize cytochrome P450 (CYP3A4/2D6) oxidation sites on the piperazine ring or cyclohexyl group. Validate with human liver microsomes (HLMs) and LC-MS/MS to detect metabolites. Compare predicted vs. observed fragmentation patterns. For example, benzhydryl analogs show hydroxylation at the cyclohexyl carbon, which can guide targeted MS/MS scans .

Basic: Which synthetic pathways yield high-purity this compound, and what purification techniques are optimal?

Answer:

Synthesize via nucleophilic acyl substitution: React piperazine with cyclohexyl carbonyl chloride in dry dichloromethane (DCM) under nitrogen. Quench with HCl to precipitate the hydrochloride salt. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, 5% methanol/DCM). Monitor purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥98% target peak area .

Advanced: How should researchers address discrepancies in reported decomposition products of this compound under thermal stress?

Answer:

Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Pair with GC-MS to detect volatile products (e.g., HCl, CO). For non-volatile residues, use FTIR or -NMR to identify oxidized or rearranged byproducts. Compare findings with published decomposition profiles of structurally similar compounds (e.g., piperazine dihydrochloride hydrate) .

Basic: What in vitro assays are recommended for preliminary toxicity screening of this compound?

Answer:

Use MTT assays in HEK293 or HepG2 cells to assess cytotoxicity (IC values). Test mitochondrial membrane potential (JC-1 dye) and caspase-3 activation for apoptosis induction. Prioritize hepatotoxicity screens due to metabolic liabilities in piperazine derivatives. Include positive controls (e.g., acetaminophen for liver toxicity) and reference safety data sheets for hazard thresholds .

Advanced: How can researchers optimize solubility and bioavailability of this compound for in vivo studies?

Answer:

Employ salt screening (e.g., mesylate, besylate) to improve aqueous solubility. Use logP calculations (e.g., XLogP3) to balance lipophilicity. Formulate with cyclodextrins or lipid nanoparticles for oral delivery. Validate bioavailability via pharmacokinetic studies in rodents (plasma AUC measurements) and compare with computational predictions (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.